N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has extensively explored the synthesis and spectral analysis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds due to their notable biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, eventually leading to the target compounds. The synthesized derivatives are characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, confirming their structural composition (Khalid et al., 2016).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have demonstrated variable antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial efficacy is attributed to the molecular structure of the compounds, with specific derivatives showing pronounced effects against selected bacterial species (Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole and related derivatives has revealed their potential in inhibiting various enzymes and showing anticancer activity. Compounds with specific substitutions have demonstrated binding and moderate inhibitory effects in assays, suggesting their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antibacterial and Enzyme Inhibition
Research has also focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These compounds have shown moderate inhibitors but are relatively more active against Gram-negative bacterial strains. Structural modifications and the addition of specific groups enhance the antibacterial activity and enzyme inhibition potential of these derivatives (Iqbal et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCZXYGRIXIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.